![molecular formula C18H28N4O2 B2999537 N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)morpholine-4-carboxamide CAS No. 2034619-46-8](/img/structure/B2999537.png)
N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)morpholine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups. It has a cyclopentyl group, a tetrahydrocyclopenta[c]pyrazol group, and a morpholine group. These groups are common in many pharmaceuticals and could suggest that this compound has some biological activity .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of several rings and functional groups. The cyclopentyl and pyrazol rings are likely to add significant rigidity to the molecule, which could have implications for its interactions with biological targets .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the morpholine group could enhance its solubility in water, while the cyclopentyl and pyrazol groups could increase its lipophilicity .Scientific Research Applications
Heterocyclic Synthesis and Chemical Properties
A study by Ho and Suen (2013) outlines the synthesis of novel compounds incorporating a 5-cyano-4-methyl-2-phenyl-(thio)pyrimidine moiety, obtained through intramolecular cyclization. This research highlights the versatility of heterocyclic compounds in chemical synthesis (Ho & Suen, 2013).
Zaki, Radwan, and El-Dean (2017) developed a method for synthesizing new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives, indicating the potential for creating diverse heterocyclic compounds with interesting biological activities (Zaki, Radwan, & El-Dean, 2017).
Potential Pharmacological Activities
Research by Shim et al. (2002) on the molecular interaction of a cannabinoid receptor antagonist provides insights into the structural requirements for receptor binding and activity, showcasing the relevance of such compounds in pharmacological research (Shim et al., 2002).
Sapariya et al. (2017) explored the synthesis, characterization, and biological evaluation of polyhydroquinoline derivatives, emphasizing the potential antimicrobial and antitubercular activities of heterocyclic compounds (Sapariya et al., 2017).
Structural Characterization and Analysis
- Naghiyev et al. (2020) reported on the crystal structure and Hirshfeld surface analysis of acetoacetanilide-based reaction products, highlighting the importance of structural analysis in understanding the properties and potential applications of novel compounds (Naghiyev et al., 2020).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-cyclopentyl-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O2/c1-20-17-8-4-7-15(17)16(19-20)13-22(14-5-2-3-6-14)18(23)21-9-11-24-12-10-21/h14H,2-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLAFCCOVQVLNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCC2)C(=N1)CN(C3CCCC3)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

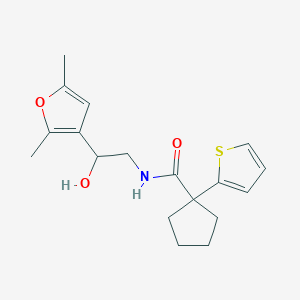
![3-[(4-chlorophenyl)methyl]-7-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
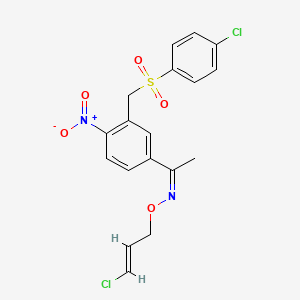
![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(furan-2-ylmethyl)oxamide](/img/structure/B2999460.png)
![Methyl 2-[(N,3-dicyano-4-fluoroanilino)methyl]furan-3-carboxylate](/img/structure/B2999461.png)
![N-[(2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methyl]prop-2-enamide](/img/structure/B2999462.png)
![N-[(3,3-Difluorocyclohexyl)methyl]prop-2-enamide](/img/structure/B2999463.png)
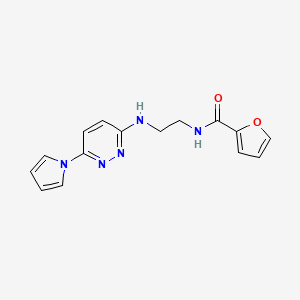
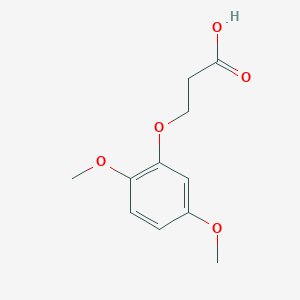
![2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride](/img/structure/B2999471.png)
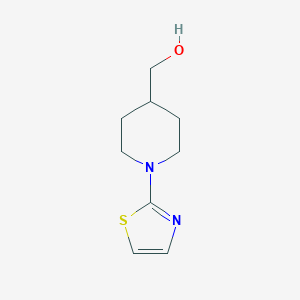
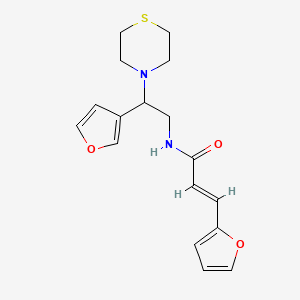
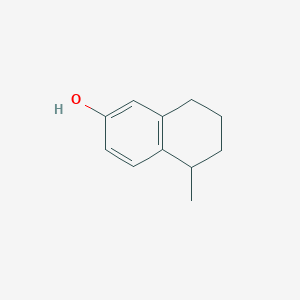
![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2999476.png)